2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide
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Description
The compound “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide” is a chemical with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a monoisotopic mass of 262.058960 Da .
Molecular Structure Analysis
The molecule is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network . There are also a number of weak C-H⋯O interactions, leading to the formation of a three-dimensional arrangement .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 104 Å2, and it has a molar volume of 173.7±3.0 cm3 .Scientific Research Applications
Organic Synthesis and Intermediates
- 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetyl chloride serves as an intermediate in organic synthesis. Researchers utilize it to create novel organic molecules with specific functionalities. Its versatile structure allows for modifications and subsequent reactions, making it valuable in designing new compounds .
Medicinal Chemistry and Drug Development
- The compound’s unique structure makes it a potential candidate for drug development. Medicinal chemists explore its pharmacological properties, aiming to design drugs that target specific diseases. By modifying the acetyl chloride group or other functional moieties, researchers can optimize its bioactivity and selectivity .
Antimicrobial Agents
- Researchers investigate the antimicrobial properties of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetyl chloride . It may exhibit antibacterial, antifungal, or antiviral effects. Understanding its mechanism of action and potential applications in treating infections is crucial .
Materials Science and Polymer Chemistry
- The compound’s thiophene ring and amide functionality contribute to its potential use in materials science. It could serve as a monomer for polymer synthesis, leading to conductive polymers, sensors, or optoelectronic materials. Researchers explore its compatibility with other monomers and its resulting material properties .
Photophysical Properties and Sensors
- Investigating the photophysical behavior of this compound is essential. Its absorption and emission spectra, fluorescence properties, and quantum yield are of interest. Researchers may develop fluorescent probes or sensors based on its unique characteristics .
Bioconjugation and Labeling
- The acetyl chloride group allows for bioconjugation with biomolecules (e.g., proteins, peptides, or nucleic acids). Researchers can functionalize it with specific tags or labels for imaging, diagnostics, or targeted drug delivery. Bioorthogonal reactions involving this compound are an active area of study .
properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c16-12(20)10-5-6-23-13(10)17-11(19)7-18-14(21)8-3-1-2-4-9(8)15(18)22/h1-6H,7H2,(H2,16,20)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNFKACGIFJTAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide |
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